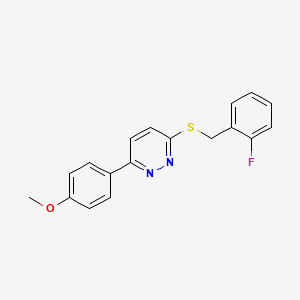

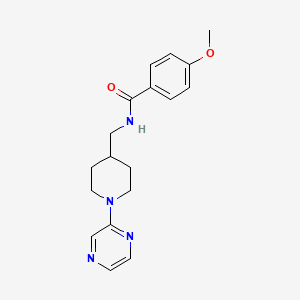

![molecular formula C15H15NO3S B2538973 [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-51-2](/img/structure/B2538973.png)

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the carbamate family and is used in various biochemical and physiological studies. The purpose of

Applications De Recherche Scientifique

Novel Heterocyclic Disperse Dyes

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit yellow, deep pink, brown, and brownish-purple shades with very good levelness and fastness properties on the polyester fabric, though they show poor photostability. The method involves the reaction of sulfur and ethyl cyanoacetate with specific anilides to yield versatile aminothiophenes, which are then diazotized and coupled with various N-phenylmaleimides (Iyun et al., 2015).

Thiophene-Based Bis-heterocyclic Monoazo Dyes

Another study focused on synthesizing ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate using Gewald’s methodology. This compound served as a precursor for developing bis-heterocyclic monoazo dyes characterized by their solvatochromic behavior and tautomeric structures in various solvents. These dyes' visible absorption maxima are influenced by acid and base effects, showcasing their potential applications in spectroscopic and materials science research (Karcı & Karcı, 2012).

Synthesis of Imines from 3-Amino-2-carbamoylthiophene

The synthesis of 3-amino-2-carbamoylthiophene and its reactivity with cycloalkanones to form imines showcase the compound's versatility in organic synthesis. This process yields 2-carbamoyl-3-cycloalkylidenaminothiophenes, highlighting the application of such derivatives in synthesizing complex organic molecules (Klemm et al., 1995).

Fullerene-Free Polymer Solar Cells

In the field of materials science, derivatives of methyl thiophene-3-carboxylate have been used in synthesizing a wide-bandgap polymer for polymer solar cells (PSCs). The polymer, combined with specific non-fullerene acceptors, has demonstrated over 9.7% efficiency and excellent long-term performance stability, marking a significant advancement in renewable energy technologies (Park et al., 2017).

Antipathogenic Activity of Thiourea Derivatives

Research into the antipathogenic activity of new thiourea derivatives, including those derived from [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, has shown significant promise. These derivatives exhibit substantial anti-microbial properties, particularly against strains known for biofilm growth, indicating potential for the development of new anti-microbial agents (Limban et al., 2011).

Propriétés

IUPAC Name |

[2-(3-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-13(17)9-19-15(18)14-11(2)6-7-20-14/h3-8H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQRHTLZNFMKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

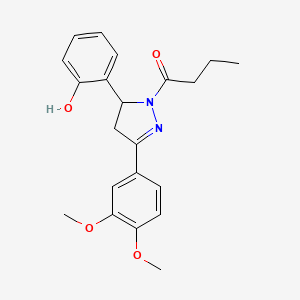

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)

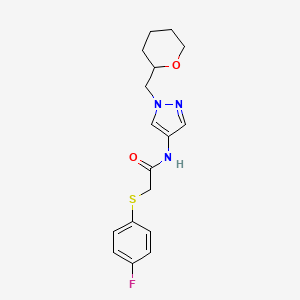

![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)